1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and react it with hydrazine to form the corresponding hydrazone. This intermediate can then undergo cyclization with a suitable reagent to form the pyrazole ring. The final steps involve introducing the trifluoromethyl group and the hydroxyphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could yield various substituted derivatives.
Scientific Research Applications
1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-chlorophenyl)[5-hydroxy-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(3-chlorophenyl)[5-hydroxy-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
The presence of the trifluoromethyl group in 1-(3-chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable target for research and development.
Properties
Molecular Formula |
C18H14ClF3N2O2 |
---|---|
Molecular Weight |
382.8g/mol |
IUPAC Name |
(3-chlorophenyl)-[5-hydroxy-5-(4-methylphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-11-5-7-13(8-6-11)17(26)10-15(18(20,21)22)23-24(17)16(25)12-3-2-4-14(19)9-12/h2-9,26H,10H2,1H3 |
InChI Key |
POSSECWWUGJXOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.